3-(2-chloro-6-fluorophenyl)-5-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-isoxazolecarboxamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-5-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H12ClF4N3O2S and its molecular weight is 457.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.0274881 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound is used in the construction of bioactive heterocycles , suggesting that it may play a role in various biochemical reactions.
Pharmacokinetics
The compound’s water solubility (6842mg/L at 25℃) suggests that it may have reasonable bioavailability .
Result of Action
It is known that the compound is used in the construction of bioactive heterocycles , suggesting that it may have various biological effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to light and moisture, and it decomposes easily . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .
Biochemical Analysis
Cellular Effects
It’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-isoxazolecarboxamide is not well-defined . It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies could provide valuable insights into the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported .
Metabolic Pathways
Future studies could reveal any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF4N3O2S/c1-9-14(16(27-29-9)15-11(20)6-4-7-12(15)21)17(28)26-18(30)25-13-8-3-2-5-10(13)19(22,23)24/h2-8H,1H3,(H2,25,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDPZWDDHVQBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF4N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.